molecular formula C21H17N5O4 B7713698 N-[(2-Methoxyphenyl)methyl]-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline

N-[(2-Methoxyphenyl)methyl]-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline

Cat. No.: B7713698
M. Wt: 403.4 g/mol
InChI Key: UQGBLYFVPJYIOY-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline: is a complex organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a methoxyphenyl group, a nitro group, and a pyridinyl-oxadiazole moiety

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-nitro-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c1-29-19-7-3-2-5-15(19)13-23-17-9-8-14(11-18(17)26(27)28)21-24-20(25-30-21)16-6-4-10-22-12-16/h2-12,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGBLYFVPJYIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-Methoxyphenyl)methyl]-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline typically involves multiple steps:

    Formation of the Methoxyphenylmethyl Intermediate: This step involves the reaction of 2-methoxybenzyl chloride with aniline in the presence of a base such as sodium hydroxide to form N-(2-methoxyphenylmethyl)aniline.

    Nitration: The intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the aromatic ring.

    Oxadiazole Formation: The final step involves the cyclization of the nitro intermediate with pyridine-3-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and cyclization steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using hydrogenation or chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other nucleophiles in the presence of a suitable solvent like dimethyl sulfoxide.

Major Products:

    Reduction: Formation of N-[(2-Methoxyphenyl)methyl]-2-amino-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for the development of novel catalysts.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Pharmacology: Potential use as a lead compound in the development of new drugs due to its unique structural features.

    Biological Probes: Used in the study of enzyme mechanisms and receptor-ligand interactions.

Industry:

    Dye and Pigment Industry: Used as an intermediate in the synthesis of dyes and pigments.

    Agriculture: Potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism by which N-[(2-Methoxyphenyl)methyl]-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

  • N-[(2-Methoxyphenyl)methyl]-2-nitroaniline
  • N-[(2-Methoxyphenyl)methyl]-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline

Comparison:

  • Structural Differences: The presence of the oxadiazole ring and the position of the nitro group differentiate N-[(2-Methoxyphenyl)methyl]-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline from its similar compounds.
  • Unique Properties: The combination of the methoxyphenyl, nitro, and oxadiazole groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various applications.

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